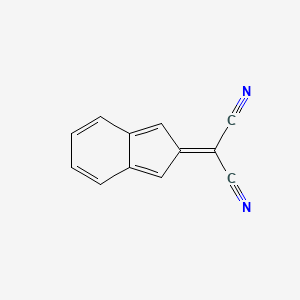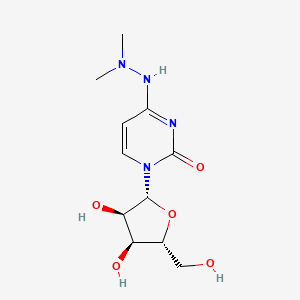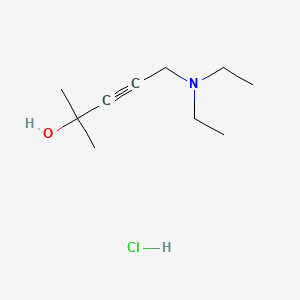
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate: is a tricyclic compound with a seven-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction with Dimethylaminoethyl Chloride: The compound is reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the product with oxalic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of the dimethylamino group.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a starting material for synthesizing dibenzoazepine derivatives.
- Intermediate in the synthesis of pharmacologically important compounds.
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine:
- Key intermediate in the synthesis of anticonvulsant drugs.
- Potential applications in the development of new therapeutic agents.
Industry:
- Used in the production of various chemical intermediates.
- Potential applications in the development of new materials and catalysts .
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group plays a crucial role in its binding affinity and activity. The exact pathways involved may vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-5H-dibenz(b,f)azepine: Similar structure but lacks the dimethylaminoethyl group.
Iminodibenzyl: Another tricyclic compound with similar pharmacological properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness:
- The presence of the dimethylaminoethyl group in 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate provides unique binding properties and pharmacological activity.
- Its oxalate form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Eigenschaften
CAS-Nummer |
101607-50-5 |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18;3-1(4)2(5)6/h3-10,13,19H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
TXELBMNBIJWJEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
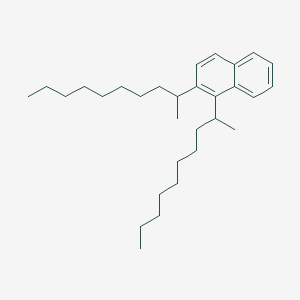
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
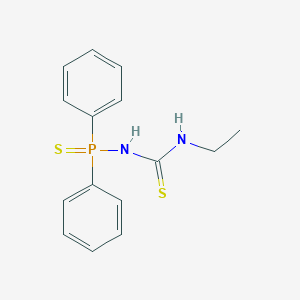

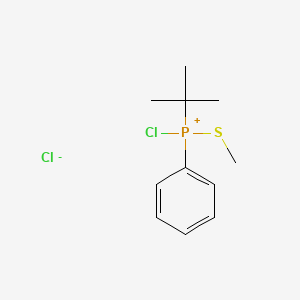
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
